Cas no 93-58-3 (Methyl benzoate)

Methyl benzoate structure
Methyl benzoate structure
Nome do Produto:Methyl benzoate
N.o CAS:93-58-3
MF:C8H8O2
MW:136.147922515869
MDL:MFCD00008421
CID:34709
PubChem ID:24851053

Methyl benzoate Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl benzoate
    • BENZOIC ACID METHYL ESTER
    • ESSENCE OF NIOBE
    • FEMA 2683
    • METHYL BENZENECARBOXYLATE
    • NIOBE OIL
    • OIL OF NIOBE
    • RARECHEM AL BF 0531
    • Benzoesαuremethylester
    • Methyl ester of benzoic acid
    • Methylbenzoat
    • Methylester kyseliny benzoove
    • Oilofmiobe
    • Oniobe oil
    • Oxidate le
    • Slethylbenzoat
    • METHYL BENZOATE PURE
    • Clorius
    • METHYL BENZOATE (20 LT )
    • METHYL BENZOATE FOR SYNTHESIS
    • NSC 9394
    • SMR001216584
    • MLS001050185
    • Methylbenzoate
    • Guaiacol Imp. E (EP): Methyl Benzoate
    • NCGC00091665-01
    • Z19825577
    • UNII-6618K1VJ9T
    • Methyl benzoate, natural, >=98%, FCC, FG
    • Benzoic acid-methyl ester
    • Methyl benzoate, >=99% (GC)
    • J-522592
    • CHEBI:72775
    • FEMA No. 2683
    • Methyl-benzenecarboxylate
    • Methyl benzoate, for synthesis, 98.0%
    • NCGC00256939-01
    • BP-31073
    • 6618K1VJ9T
    • Benzoic acid, methyl ester
    • UN2938
    • METHYL BENZOATE [MI]
    • SCHEMBL7200
    • Tox21_303198
    • METHYL BENZOATE [HSDB]
    • SCHEMBL10330498
    • UN 2938
    • 1ST000770
    • EINECS 202-259-7
    • CAS-93-58-3
    • C20645
    • Methyl benzoate, >=98%, FCC, FG
    • Methylester kyseliny benzoove [Czech]
    • VS-02533
    • MFCD00008421
    • CCRIS 5851
    • Q417328
    • DTXSID5025572
    • EC 202-259-7
    • Methyl benzoate [UN2938] [Keep away from food]
    • F0001-2239
    • B0074
    • CLORIUS-
    • methyloxycarbonylbenzene
    • Benzoato de metilo
    • DTXCID405572
    • EN300-15500
    • METHYL BENZOATE [FHFI]
    • SCHEMBL4790973
    • NCGC00259381-01
    • AKOS000120640
    • NSC9394
    • CHEMBL16435
    • BBL010502
    • benzoic acid methylester
    • Methyl benzoate, analytical standard
    • InChI=1/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H
    • AT34734
    • HSDB 5283
    • A844641
    • 93-58-3
    • Methyl benzoate (natural)
    • Methyl benzoate, 99%
    • STK021498
    • NSC-9394
    • METHYL BENZOATE [FCC]
    • NS00012849
    • AI3-00525
    • NCGC00091665-02
    • WLN: 1OVR
    • Tox21_201832
    • MDL: MFCD00008421
    • Inchi: 1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3
    • Chave InChI: QPJVMBTYPHYUOC-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)OC
    • BRN: 1072099

Propriedades Computadas

  • Massa Exacta: 136.052429g/mol
  • Carga de Superfície: 0
  • XLogP3: 2.1
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Ligações Rotativas: 2
  • Massa monoisotópica: 136.052429g/mol
  • Massa monoisotópica: 136.052429g/mol
  • Superfície polar topológica: 26.3Ų
  • Contagem de Átomos Pesados: 10
  • Complexidade: 114
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Tautomeros: nothing
  • Carga de Superfície: 0

Propriedades Experimentais

  • Odor: Fragrant odor
  • Vapor Density: 4.69 (NTP, 1992) (Relative to Air)
  • Stability Shelf Life: Stable under recommended storage conditions.
  • Temperature: When heated to decomposition, it emites fumes containing CO and CO2.
  • Taste: FRUITY, NUTTY, ... WITH CHERRY TASTE
  • Cor/Forma: Colorless transparent oily liquid
  • Densidade: 1.088 g/mL at 20 °C(lit.)
  • Ponto de Fusão: −12 °C (lit.)
  • Ponto de ebulição: 198-199 °C(lit.)
  • Ponto de Flash: Fahrenheit: 181.4 ° f < br / > Celsius: 83 ° C < br / >
  • Índice de Refracção: n20/D 1.516(lit.)
  • Solubilidade: ethanol: soluble60%, clear (1mL/4ml)
  • Coeficiente de partição da água: <0.1 g/100 mL at 22.5 ºC
  • Estabilidade/Prazo de validade: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids, strong bases.
  • PSA: 26.30000
  • LogP: 1.47320
  • FEMA: 2683
  • Solubilidade: Insoluble in water, miscible in methanol, ethanol, ether
  • Sensibilidade: Sensitive to humidity
  • Merck: 6024
  • Pressão de vapor: <1 mmHg ( 20 °C)

Methyl benzoate Informações de segurança

  • Símbolo: GHS07
  • Pedir:dangerous
  • Palavra de Sinal:Warning
  • Declaração de perigo: H302,H319
  • Declaração de Advertência: P305+P351+P338
  • Número de transporte de matérias perigosas:UN 2938
  • WGK Alemanha:1
  • Código da categoria de perigo: 22
  • Instrução de Segurança: S36
  • RTECS:DH3850000
  • Identificação dos materiais perigosos: Xn
  • TSCA:Yes
  • Limite explosivo:8.6-20%(V)
  • Frases de Risco:R22
  • Toxicidade:LD50 orally in rats: 3.43 g/kg (Smyth)
  • Condição de armazenamento:The warehouse shall be ventilated and dried at low temperature, and stored and transported separately from food and oxidant

Methyl benzoate Dados aduaneiros

  • Dados aduaneiros:

    China Customs Code:

    2916310090

    Overview:

    2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Methyl benzoate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M813401-500ml
Methyl benzoate
93-58-3 99%
500ml
¥100.00 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M813401-10L
Methyl benzoate
93-58-3 99%
10L
¥1,120.00 2022-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M98210-500ml
Methyl benzoate
93-58-3 98%
500ml
¥88.0 2022-04-27
Enamine
EN300-15500-0.05g
methyl benzoate
93-58-3 93%
0.05g
$19.0 2023-07-10
Enamine
EN300-15500-5.0g
methyl benzoate
93-58-3 93%
5.0g
$29.0 2023-07-10
Enamine
EN300-15500-0.1g
methyl benzoate
93-58-3 93%
0.1g
$19.0 2023-07-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M108589-2.5l
Methyl benzoate
93-58-3 AR,98%
2.5l
¥492.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M108588-500ml
Methyl benzoate
93-58-3 standard for GC,≥99.5%(GC)
500ml
¥1154.90 2023-09-02
SHENG KE LU SI SHENG WU JI SHU
sc-215338A-500g
Methyl benzoate,
93-58-3 ≥99%
500g
¥233.00 2023-09-05
Life Chemicals
F0001-2239-1g
methyl benzoate
93-58-3 95%+
1g
$21.0 2023-09-07

Methyl benzoate Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Molybdate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… Solvents: Methanol ;  6 h, 80 °C
Referência
Nickel salt of phosphomolybdic acid as a bi-functional homogeneous recyclable catalyst for base free transformation of aldehyde into ester
Patel, Anjali; Patel, Jay, RSC Advances, 2020, 10(37), 22146-22155

Método de produção 2

Condições de reacção
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  < 10 min, 70 - 80 °C
Referência
Cleaner Production of Methyl Benzoate Using Solid Heterogenous Catalyst via Electromagnetic Waves as an Energy Source
Umrigar, Vaishali ; Chakraborty, Mousumi ; Parikh, Parimal, Journal of the Institution of Engineers (India): Series E, 2020, 101(2), 109-114

Método de produção 3

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Zinc ;  12 h, 5 atm, 120 °C
Referência
Zn-Nx sites on N-doped carbon for aerobic oxidative cleavage and esterification of C(CO)-C bonds
Xie, Chao; Lin, Longfei ; Huang, Liang ; Wang, Zixin; Jiang, Zhiwei ; et al, Nature Communications, 2021, 12(1),

Método de produção 4

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Vitamin B12 ,  Potassium carbonate Solvents: Methanol ;  0.1 MPa, rt → 80 °C; 24 h, 80 °C
Referência
Nitrogen-Doped Carbon-Modified Cobalt-Nanoparticle-Catalyzed Oxidative Cleavage of Lignin β-O-4 Model Compounds under Mild Conditions
Luo, Huihui; Wang, Lianyue; Li, Guosong; Shang, Sensen; Lv, Ying; et al, ACS Sustainable Chemistry & Engineering, 2018, 6(11), 14188-14196

Método de produção 5

Condições de reacção
1.1 Catalysts: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Methanol ;  7 h, 60 °C
Referência
Method for preparing methyl benzoate
, China, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Malononitrile ,  Water Catalysts: 2894140-03-3 ;  6 h, 60 °C
Referência
Robust acid-base Ln-MOFs: searching for efficient catalysts in cycloaddition of CO2 with epoxides and cascade deacetalization-Knoevenagel reactions
Si, Xuezhen; Pan, Xuze; Xue, Jintang; Yao, Qingxia; Huang, Xianqiang; et al, RSC Advances, 2022, 12(52), 33501-33509

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Cobalt oxide (CoO) ,  Cobalt ,  ZIF 67 Solvents: Methanol ;  12 h, 1 bar, 80 °C
Referência
Conversion of a metal-organic framework to N-doped porous carbon incorporating Co and CoO nanoparticles: direct oxidation of alcohols to esters
Zhou, Yu-Xiao; Chen, Yu-Zhen; Cao, Lina; Lu, Junling; Jiang, Hai-Long, Chemical Communications (Cambridge, 2015, 51(39), 8292-8295

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Cobalt ,  Atomic nitrogen ,  Graphene Solvents: Methanol ;  12 h, 1.1 atm, 60 °C
Referência
Competitive adsorption on single-atom catalysts: Mechanistic insights into the aerobic oxidation of alcohols over Co-N-C
Huang, Kuntao; Fu, Hongquan; Shi, Wen; Wang, Hongjuan; Cao, Yonghai ; et al, Journal of Catalysis, 2019, 377, 283-292

Método de produção 9

Condições de reacção
1.1 Solvents: Toluene ;  24 h, 80 °C
Referência
Esterification or Thioesterification of Carboxylic Acids with Alcohols or Thiols Using Amphipathic Monolith-SO3H Resin
Wakayama, Fumika; Ito, Ryo; Park, Kwihwan; Ishida, Moeka; Yamada, Yutaro; et al, Bulletin of the Chemical Society of Japan, 2021, 94(11), 2702-2710

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Gold ,  Boron nitride Solvents: Methanol ;  10 h, 1 atm, 30 °C
Referência
Insight into the Effective Aerobic Oxidative Cross-Esterification of Alcohols over Au/Porous Boron Nitride Catalyst
Zhang, Rong; Yang, Xi; Tao, Zheng; Wang, Xiao; Wang, Huixiang; et al, ACS Applied Materials & Interfaces, 2019, 11(50), 46678-46687

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Copper carbide ,  Cobalt nitride Solvents: Methanol ;  6 h, 1 bar, 50 °C
Referência
Dual-Metal Hetero-Single-Atoms with Different Coordination for Efficient Synergistic Catalysis
Zhao, Xin; Wang, Fengliang; Kong, Xiang-Peng; Fang, Ruiqi ; Li, Yingwei, Journal of the American Chemical Society, 2021, 143(39), 16068-16077

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium formate Catalysts: Mesna ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethyl sulfoxide ;  16 h, rt
Referência
Radical Chain Reduction via Carbon Dioxide Radical Anion (CO2•-)
Hendy, Cecilia M.; Smith, Gavin C.; Xu, Zihao ; Lian, Tianquan ; Jui, Nathan T., Journal of the American Chemical Society, 2021, 143(24), 8987-8992

Método de produção 13

Condições de reacção
1.1 Reagents: Sulfuric acid ;  4 - 16 h, reflux
Referência
5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma
Kahl, Dylan J.; Hutchings, Kim M.; Lisabeth, Erika Mathes; Haak, Andrew J.; Leipprandt, Jeffrey R.; et al, Journal of Medicinal Chemistry, 2019, 62(9), 4350-4369

Método de produção 14

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Gold compd. with palladium (1:1) (mesoporous silica-supported) ;  4 h, 60 °C
Referência
Aerobic oxidative esterification of primary alcohols over Pd-Au bimetallic catalysts supported on mesoporous silica nanoparticles
Tsai, Chih-Hsiang; Xu, Mengze; Kunal, Pranaw; Trewyn, Brian G., Catalysis Today, 2018, 306, 81-88

Método de produção 15

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  3 h, rt → reflux
Referência
Rh(III)-catalyzed [4 + 1] cyclization of aryl substituted pyrazoles with cyclopropanols via C-H activation
Chen, Wenxi; Mao, Yan; Wang, Min; Ling, Fei; Li, Changchang; et al, Organic & Biomolecular Chemistry, 2023, 21(4), 775-782

Método de produção 16

Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Carbon (Co/N-doped) Solvents: Water ;  12 h, 80 °C
Referência
One-pot pyrolysis method to fabricate Co/N co-doped hollow mesoporous spheres with carbon/silica binary shells for selective oxidation of arylalkanes
Xiang, Ganghua; Zhang, Lushuang; Yi, Chengfeng; Liu, Zhigang, Applied Surface Science, 2022, 577,

Método de produção 17

Condições de reacção
1.1 Reagents: 4-Phenyl-1-butene ,  Tempo Catalysts: Bis(hexafluoroacetylacetonato)palladium Solvents: Dichloromethane-d2 ,  Acetonitrile-d3 ,  Water ;  1 h, 1 atm, rt
1.2 Reagents: Trifluoromethanesulfonic acid
Referência
Palladium-Catalyzed Intermolecular Arylcarbonylation of Unactivated Alkenes: Incorporation of Bulky Aryl Groups at Room Temperature
Li, Xiang; Chen, Pinhong; Liu, Guosheng, Angewandte Chemie, 2018, 57(48), 15871-15876

Método de produção 18

Condições de reacção
1.1 Reagents: 2,3-Dihydro-1,3-dimethyl-2-(2,4,6-trimethoxyphenyl)-1H-benzimidazole Catalysts: 2490194-67-5 Solvents: Acetonitrile-d3 ;  12 h
Referência
Effects of Ligand Substitution on the Optical and Electrochemical Properties of (Pyridinedipyrrolide)zirconium Photosensitizers
Zhang, Yu ; Leary, Dylan C. ; Belldina, Anne M.; Petersen, Jeffrey L.; Milsmann, Carsten, Inorganic Chemistry, 2020, 59(20), 14716-14730

Método de produção 19

Condições de reacção
1.1 Reagents: Sodium carbonate ,  Silver oxide (Ag2O) Catalysts: Palladium ,  Silver (colloids) Solvents: Methanol ;  48 h, 80 °C
Referência
Pd-Colloids-Catalyzed/Ag2O-Oxidized General and Selective Esterification of Benzylic Alcohols
Sable, Vaibhav; Shah, Jagrut; Sharma, Anuja; Kapdi, Anant R., Chemistry - An Asian Journal, 2019, 14(15), 2639-2647

Método de produção 20

Condições de reacção
1.1 Catalysts: Palladium ,  Poly(N-isopropylacrylamide) (thiolated, click products with zirconia complex) ,  Tetra-μ3-hydroxyhexakis[μ-[2-[(2-methyl-1-oxo-2-propen-1-yl)amino]-1,4-benzenedi… (click products with thiolated polyisopropylacrylamide) Solvents: Toluene ,  Water ;  4 h, 25 °C
Referência
Temperature responsive metal organic framework nanocrystal and preparation method and application thereof
, China, , ,

Método de produção 21

Condições de reacção
1.1 Catalysts: Kunipia F (hydrogen-exchanged) ;  48 h, 100 °C
Referência
Depolymerization of Polyethers to Chloroesters Using Heterogeneous Proton-exchanged Montmorillonite Catalyst
Maeno, Zen; Yamada, Shota; Mitsudome, Takato; Mizugaki, Tomoo; Jitsukawa, Koichiro, ChemistrySelect, 2016, 1(2), 201-204

Methyl benzoate Raw materials

Methyl benzoate Preparation Products

Methyl benzoate Literatura Relacionada

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-58-3)Methyl benzoate
sfd18385
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito